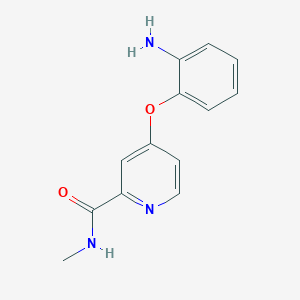

4-(2-aminophenoxy)-N-methylpicolinamide

Description

Historical Context and Discovery

The discovery and development of this compound can be traced to the extensive research programs focused on developing novel kinase inhibitors for cancer treatment during the early 21st century. This compound emerged as a significant intermediate during the synthetic development of Regorafenib, a multikinase inhibitor approved for treating metastatic colorectal cancer and advanced gastrointestinal stromal tumors. The compound was first characterized as Regorafenib Impurity, indicating its initial identification during the purification and quality control processes of the parent drug substance.

Historical patent literature reveals that the compound was first synthesized and characterized in the context of developing improved synthetic routes to Regorafenib and related kinase inhibitors. The initial synthetic approaches focused on optimizing reaction conditions to minimize the formation of this compound as an unwanted byproduct, but subsequent research has explored its deliberate synthesis for use as a pharmaceutical reference standard.

Significance in Organic and Medicinal Chemistry

This compound occupies a central position in medicinal chemistry research due to its structural relationship with several clinically important pharmaceutical agents. The compound serves multiple critical functions in modern drug development, including its role as a synthetic intermediate, process-related impurity, and analytical reference standard. Its significance extends beyond simple structural analogy, as the compound provides valuable insights into structure-activity relationships within the picolinamide class of molecules.

The compound's importance in organic chemistry stems from its unique structural features that combine aromatic ether linkages with amide functionality. The presence of both an aminophenoxy group and a methylated picolinamide moiety creates opportunities for diverse chemical transformations and serves as a versatile building block for more complex molecular architectures. Research has demonstrated that modifications to this core structure can lead to compounds with varying biological activities, making it an attractive scaffold for drug discovery efforts.

In the context of medicinal chemistry, this compound has been studied for its potential antitumor properties. Investigations into N-methylpicolinamide derivatives have revealed that compounds containing similar structural motifs can exhibit significant antiproliferative activity against various cancer cell lines. These findings have stimulated further research into the therapeutic potential of this compound class and have contributed to a deeper understanding of the molecular mechanisms underlying their biological activity.

The compound's role as a reference standard has proven invaluable for analytical method development and validation in pharmaceutical analysis. Regulatory agencies require pharmaceutical manufacturers to develop robust analytical methods capable of detecting and quantifying process-related impurities, making high-quality reference standards essential for method development, validation, and routine quality control applications.

Classification and Nomenclature

This compound belongs to the chemical class of picolinamide derivatives, specifically those containing phenoxy substituents at the 4-position of the pyridine ring. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 4-(2-aminophenoxy)-N-methylpyridine-2-carboxamide. This naming convention reflects the presence of a pyridine-2-carboxamide core structure with a 2-aminophenoxy substituent at the 4-position and N-methylation of the carboxamide group.

The compound is known by numerous synonyms and alternative names, reflecting its various roles in pharmaceutical development and research applications. Key alternative designations include 2-pyridinecarboxamide, 4-(2-aminophenoxy)-N-methyl-, and Regorafenib Impurity, among others. The multiplicity of names often reflects the compound's origin in different research contexts and its association with various pharmaceutical development programs.

The compound's classification extends to its regulatory designation as a pharmaceutical impurity, specifically categorized as Regorafenib Impurity or Sorafenib Impurity in various regulatory databases. This classification has important implications for pharmaceutical manufacturing and quality control, as it necessitates specific analytical methods for detection and quantification during drug production processes.

Relationship to Picolinamide Derivatives

This compound represents a significant member of the broader picolinamide family, sharing structural and functional characteristics with numerous biologically active compounds. The picolinamide core structure, consisting of a pyridine ring with a carboxamide substituent at the 2-position, serves as a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. The specific substitution pattern observed in this compound, featuring a phenoxy group at the 4-position of the pyridine ring, represents a common modification strategy employed to modulate the biological activity and physicochemical properties of picolinamide derivatives.

Comparative analysis with related compounds reveals important structure-activity relationships within this chemical class. For instance, 4-(4-aminophenoxy)-N-methylpicolinamide, which differs only in the position of the amino group on the phenoxy substituent, serves as a key intermediate in the synthesis of Sorafenib, demonstrating how subtle structural modifications can lead to compounds with different pharmaceutical applications. This positional isomerism highlights the importance of precise structural control in drug development and the need for careful characterization of related impurities.

Research into N-methylpicolinamide derivatives has revealed that compounds within this class can exhibit diverse biological activities, including antitumor, anti-angiogenic, and kinase inhibitory properties. The presence of the N-methylpicolinamide moiety appears to be crucial for biological activity, as studies have shown that derivatives containing this structural feature can effectively inhibit the proliferation of various cancer cell lines at micromolar concentrations. The specific positioning of substituents on the aromatic rings significantly influences the potency and selectivity of these compounds.

The synthetic accessibility of picolinamide derivatives, including this compound, has made them attractive targets for medicinal chemistry research. Standard synthetic approaches typically involve the coupling of appropriately substituted phenols with chloropicolinamide derivatives under basic conditions, as demonstrated in various synthetic protocols described in the literature. These synthetic methodologies have enabled the preparation of diverse analogs for structure-activity relationship studies and have facilitated the development of improved synthetic routes for pharmaceutical manufacturing.

Properties

IUPAC Name |

4-(2-aminophenoxy)-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-15-13(17)11-8-9(6-7-16-11)18-12-5-3-2-4-10(12)14/h2-8H,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPHZSPCIPWKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminophenoxy)-N-methylpicolinamide typically involves the reaction of 2-aminophenol with N-methylpicolinamide under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the aminophenoxy group and the picolinamide moiety. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminophenoxy)-N-methylpicolinamide can undergo various chemical reactions, including:

Oxidation: The aminophenoxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nitration can be performed using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(2-aminophenoxy)-N-methylpicolinamide is a picolinamide derivative that is investigated for a variety of scientific research applications, particularly in the development of anticancer therapies.

Scientific Research Applications

As a Synthetic Intermediate

- This compound is used as a synthetic intermediate for protein kinase inhibitors, which are crucial for regulating cellular processes. Inhibiting protein kinases is a strategy for developing drugs for cancer and other diseases.

- It serves as an intermediate in the synthesis of Sorafenib, a multikinase inhibitor used in cancer therapy.

- It is used to synthesize derivatives that may have enhanced biological activity or altered pharmacokinetic properties.

Anticancer Agent

- This compound exhibits biological activity, particularly as an anticancer agent, and can inhibit kinases involved in tumor growth and angiogenesis.

- It impacts cell surface tyrosine kinase receptors, affecting pathways associated with cell proliferation and survival.

- Derivatives of this compound can target multiple cancer cell lines, showing potential therapeutic applications in oncology.

Inhibitor of Cytochrome P450 Enzymes

- This compound can act as an inhibitor for specific cytochrome P450 enzymes, such as CYP1A2, suggesting potential implications for drug metabolism and pharmacokinetics when used in combination therapies.

Catalyst in Polymerization

- 4-(4-aminophenoxy)-phthalonitrile (4-APN), an amino-type catalyst, is studied for phthalonitrile (PN) resin polymerization. During the cross-linking process of 4-APN, ammonia gas is detected, and a mechanism of ammonia generation has been proposed .

- Compounds containing ]NH are more suitable catalysts for PN resins than compounds containing –NH2 .

- A study on N-methylpicolinamide derivatives found that compound 5q possessed broad-spectrum antiproliferative activity and could effectively prolong the longevity of colon carcinoma-burdened mice, slowing down the progression of cancer cells by suppressing angiogenesis and inducing apoptosis and necrosis .

- Compounds containing the 4-(aminomethyl)benzamide fragment have been synthesized and evaluated as potential anticancer agents, with many showing potent inhibitory activity against receptor tyrosine kinases .

- The polymerization process of 4-(4-aminophenoxy)-phthalonitrile (4-APN) was tracked, and ammonia gas was detected during the cross-linking process . A new catalyst selection strategy was promoted based on this mechanism .

- Quinoline-based molecules, including those with an aminobenzoxaborole unit, exhibit a diverse range of pharmacological properties, including anticancer activities .

Mechanism of Action

The mechanism of action of 4-(2-aminophenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the picolinamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of this compound and Derivatives

*Melting point varies based on synthesis conditions and purity.

Key Findings

Antitumor Potency :

- 5q exhibits the highest antitumor activity (IC₅₀: 0.12–1.8 μM) against HepG2 and HCT116 cell lines due to its 3-(trifluoromethyl)benzamido group, which enhances cellular uptake and target binding .

- 5h , bearing a 4-chloro-3-CF₃-phenylureido group, shows moderate kinase inhibition (IC₅₀: 0.5–2.4 μM), comparable to Sorafenib but with improved solubility .

Impact of Substituents: Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃) and nitro (-NO₂) groups (e.g., 5q, 5f) improve metabolic stability and binding affinity but may reduce solubility . Electron-Donating Groups (EDGs): Methoxy (-OCH₃) in 5g lowers activity, suggesting steric hindrance or reduced target interaction .

Synthetic Efficiency: High-yield derivatives (e.g., 5h at 92.3%) are synthesized via ureido or benzamido coupling to the phenoxy group, using carbodiimide-mediated reactions . Lower yields (e.g., 57.5% for 5g) correlate with sterically hindered EDGs or side reactions during coupling .

Therapeutic Applications :

Biological Activity

4-(2-aminophenoxy)-N-methylpicolinamide is an organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of an aminophenoxy group and a picolinamide moiety, which contribute to its biological properties. The synthesis typically involves the reaction of 2-aminophenol with N-methylpicolinamide using coupling agents like EDCI in organic solvents such as dichloromethane.

Biological Activity Overview

This compound exhibits significant biological activities, particularly in anticancer research. It has been evaluated for its cytotoxic effects against various tumor cell lines and has shown promising results in inhibiting cancer cell proliferation.

Anticancer Properties

Research indicates that derivatives of N-methylpicolinamide, including this compound, possess broad-spectrum antiproliferative activity. For instance, one study demonstrated that a derivative effectively prolonged the lifespan of colon carcinoma-burdened mice and inhibited tumor growth by inducing apoptosis and reducing angiogenesis .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds with active sites, while the picolinamide moiety enhances binding affinity through hydrophobic interactions. This dual interaction can modulate the activity of target molecules, leading to various biological effects.

Case Study 1: Antitumor Activity in Mice

A notable study involved administering a specific derivative (designated as 5q) to Balb/c mice with induced colon cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups, with suppression rates ranging from 70% to 90%. Histological analysis revealed increased apoptosis and necrosis in treated tumors .

Case Study 2: In Vitro Cytotoxicity

In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines. Results indicated that the compound exhibited potent inhibitory activity against various receptor tyrosine kinases involved in cancer progression, including EGFR and HER-2 .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-aminophenoxy)-4’-aminostilbene | Structure | Anticancer agent |

| 4-(4-aminophenoxy)-phthalonitrile | Structure | Catalyst in polymerization |

| This compound | Structure | Broad-spectrum anticancer activity |

This table illustrates that while other compounds share some structural similarities, this compound stands out due to its specific reactivity and binding properties.

Q & A

Q. What are the recommended synthetic routes for 4-(2-aminophenoxy)-N-methylpicolinamide, and how can reaction conditions be optimized?

- Methodological Answer : A common synthetic approach involves coupling reactions using anhydrous potassium carbonate as a base and tetrahydrofuran (THF) as the solvent. For example, 4-(4-aminophenoxy)-N-methylpicolinamide can react with acyl chlorides (e.g., 3-methoxybenzoyl chloride) under dropwise addition and room-temperature stirring. Post-reaction, extraction with ethyl acetate and water, followed by drying over anhydrous Na₂SO₄ and recrystallization from ethanol, yields the product. Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratio of amine to acyl chloride), solvent choice, and crystallization conditions to improve purity and yield .

Q. Which spectroscopic and structural characterization techniques are most effective for confirming the identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, respectively.

- Infrared Spectroscopy (IR) : Identifies functional groups like amide (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding interactions (e.g., N–H···O bonds). For instance, single-crystal X-ray analysis with refinement using riding models for H-atoms and merging Friedel-pair reflections ensures structural accuracy .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer : Solubility varies with solvent polarity. THF and ethanol are effective for synthesis and recrystallization. Stability tests under varying pH, temperature, and light exposure are critical. For example, store the compound in inert atmospheres (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Monitor degradation via HPLC or TLC with UV detection .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian 09 can model molecular orbitals, electrostatic potentials, and reaction pathways. For instance, analyzing HOMO-LUMO gaps (~3–5 eV range) predicts electrophilic/nucleophilic sites. Solvent effects are incorporated via polarizable continuum models (PCM). Validate computational results with experimental spectroscopic data .

Q. What strategies resolve contradictions in catalytic activity data when this compound is used as a ligand in transition-metal complexes?

- Methodological Answer :

- Control Experiments : Compare catalytic performance with/without the ligand to isolate its contribution.

- Kinetic Studies : Measure reaction rates under standardized conditions (e.g., substrate concentration, temperature).

- Spectroscopic Monitoring : Use in-situ techniques like UV-Vis or NMR to track intermediate formation.

- Statistical Analysis : Apply multivariate regression to identify variables (e.g., ligand loading, solvent) influencing activity discrepancies .

Q. How does the steric and electronic profile of this compound influence its utility in medicinal chemistry or agrochemical research?

- Methodological Answer :

- Steric Effects : Assess via molecular docking simulations (e.g., AutoDock Vina) to evaluate binding pocket compatibility.

- Electronic Effects : Hammett constants or NMR chemical shifts quantify electron-donating/withdrawing properties.

- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., halogenated analogs) and compare bioactivity (e.g., IC₅₀ values) to identify pharmacophoric motifs .

Application-Oriented Questions

Q. What are the potential applications of this compound in drug discovery or biochemical probing?

- Methodological Answer : As a picolinamide derivative, it may serve as a kinase inhibitor scaffold or protease modulator. Functionalize the aminophenoxy group for target engagement studies. For example, conjugate fluorescent tags (e.g., FITC) for cellular localization assays or modify the methyl group to enhance metabolic stability .

Q. How can researchers optimize purification protocols to isolate high-purity this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases. Monitor purity via LC-MS and elemental analysis .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields or bioassay results?

- Methodological Answer :

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.